
2-(4-Chloro-3-methoxyphenyl)-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-methoxyphenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C9H9ClO3 It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-methoxyphenyl)-2-hydroxyacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-3-methoxybenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Amines, thiols, and other nucleophiles.
Major Products:
Oxidation Products: Oxidized derivatives such as carboxylic acids and ketones.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Compounds with substituted functional groups in place of the chloro group.
Scientific Research Applications
2-(4-Chloro-3-methoxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 2-(4-Chloro-3-methoxyphenyl)-2-hydroxyacetic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The chloro and methoxy groups may influence the compound’s lipophilicity and ability to cross biological membranes.
Comparison with Similar Compounds
2-(4-Chloro-3-methoxyphenyl)acetic acid: Similar structure but lacks the hydroxy group.
4-Chloro-3-methoxyphenylboronic acid: Contains a boronic acid group instead of the hydroxyacetic acid moiety.
4-Chloro-3-methoxybenzaldehyde: The starting material for the synthesis of 2-(4-Chloro-3-methoxyphenyl)-2-hydroxyacetic acid.
Uniqueness: this compound is unique due to the presence of both a chloro and methoxy group on the phenyl ring, along with a hydroxyacetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9ClO4 |
|---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
2-(4-chloro-3-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9ClO4/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChI Key |
QEVACRIEAYBYRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


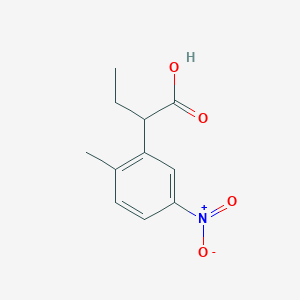
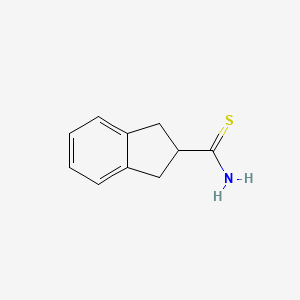
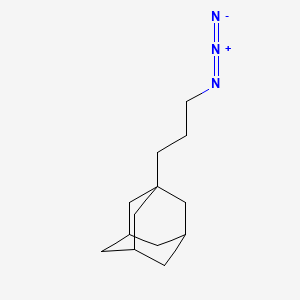
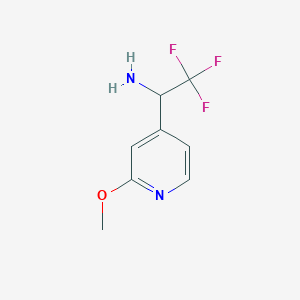
![4-[(4-Bromo-3-fluorophenyl)oxy]piperidine](/img/structure/B13604983.png)


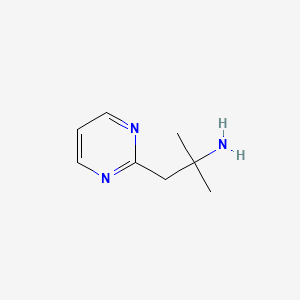
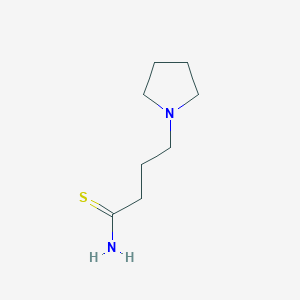

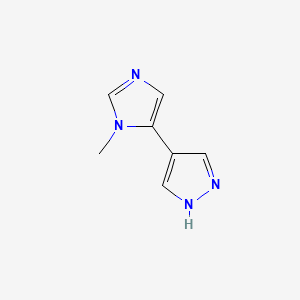
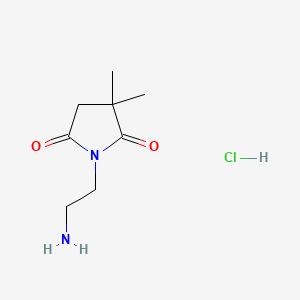
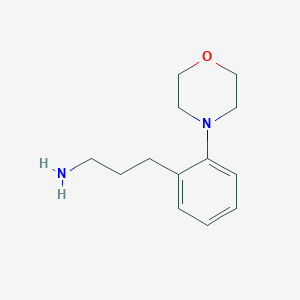
![3-(Benzo[b]thiophen-3-yl)-3-methylbutan-1-amine](/img/structure/B13605045.png)
